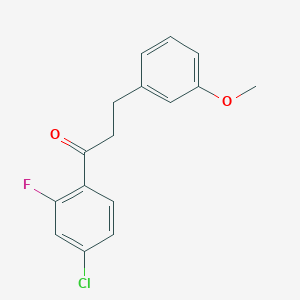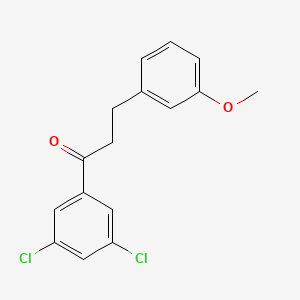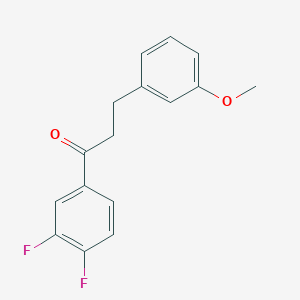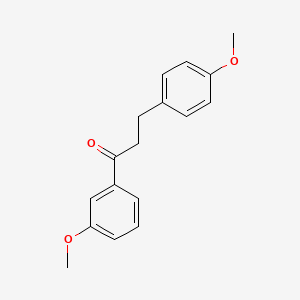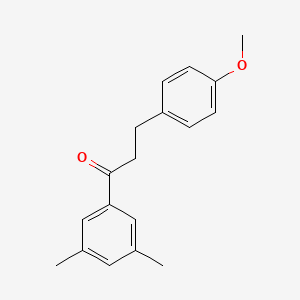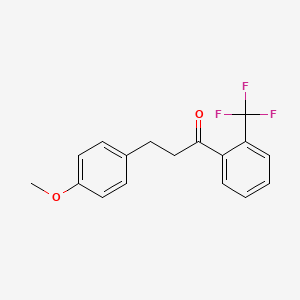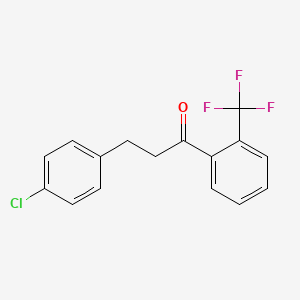
3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of various fluorinated compounds and the use of chlorophenyl groups in chemical reactions are common themes in these studies .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of palladium-catalyzed reactions, which could potentially be applied to the synthesis of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages . Additionally, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions under the catalysis of trifluoromethanesulfonic acid . These methods could provide insights into possible synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone can be complex, with various substituents influencing the overall conformation and stability. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone shows a trans-oid arrangement of the carbonyl and hydroxyimino-groups, which could be relevant when considering the structural aspects of the target compound . The presence of fluorine atoms and chlorophenyl groups is likely to affect the electronic distribution and steric hindrance within the molecule.
Chemical Reactions Analysis
The chemical reactivity of compounds containing chlorophenyl and trifluoromethyl groups can be quite varied. The papers describe reactions such as the synthesis of trichloromethylated (Z)-olefins , multiple arylation processes , and the addition reactions with perfluoro-vinyl-perfluoro-methyl ether . These reactions demonstrate the potential for diverse chemical transformations involving chlorophenyl and trifluoromethyl groups, which could be extrapolated to the chemical behavior of 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, fluorinated polyimides derived from fluorinated aromatic diamine monomers exhibit good solubility in polar organic solvents and outstanding mechanical properties . Similarly, the presence of trifluoromethyl and chlorophenyl groups in 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone would likely contribute to its physical properties, such as solubility, thermal stability, and reactivity. The specific properties of the compound would need to be determined experimentally, but the literature provides a basis for predicting certain characteristics based on structural analogs.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Studies
Research on similar compounds, such as anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, involves analyzing their crystal and molecular structures. These studies provide insights into the biological activities of these compounds and their molecular arrangements (Allen, Trotter, & Rogers, 1971).
Adsorption Studies
Activated carbon fibers (ACFs) have been used to study the adsorption of chlorophenol compounds. This research helps understand the removal of these compounds from aqueous solutions, essential for environmental purification processes (Qing-song Liu et al., 2010).
Quantum Chemical Studies
Synthesis and quantum chemical studies have been conducted on compounds like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one. These studies involve analyzing the chemical reactivity and molecular geometry, which are critical for understanding the potential applications of similar compounds (Satheeshkumar et al., 2017).
Nonlinear Optical Properties
Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene has demonstrated significant nonlinear optical properties. Similar studies on 3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone could reveal its potential for optical device applications (Mostaghni, Shafiekhani, & Mahani, 2022).
Synthesis Pathways
Research has been conducted on synthesizing derivatives of chlorophenyl compounds, providing insights into new chemical synthesis pathways and their applications in various fields, such as pharmaceuticals and material sciences (Cantillana, Sundström, & Bergman, 2009).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTNJWMKHIWNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644487 |
Source


|
| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898788-25-5 |
Source


|
| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

